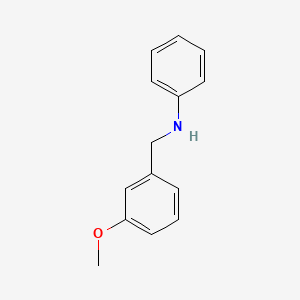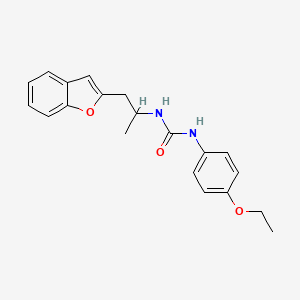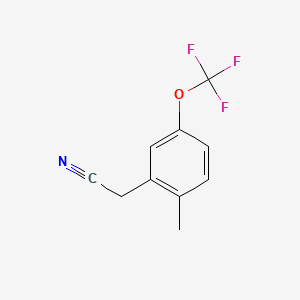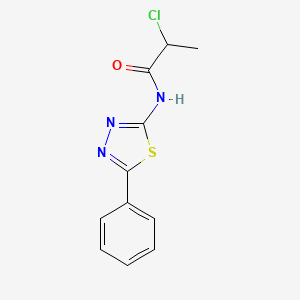
N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, a method based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been used . Another method involves the Bischler-Napieralski reaction conditions with phosphorus oxychloride to obtain a dihydroisoquinoline derivative .Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include multicomponent reactions, which involve the formation of multiple bonds in a single operation . These reactions are known for their efficiency, reduced waste, and high atom economy .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structure of the compound, which includes a coumarin derivative, suggests it could be effective against a range of bacterial strains. Coumarins are known for their broad antimicrobial properties, including activity against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus . The compound’s efficacy in inhibiting bacterial growth makes it a candidate for further research in developing new antibiotics.
Antifungal Applications
Similar to its antibacterial properties, the compound’s coumarin moiety may also confer antifungal activity. Coumarins have been recognized for their potential in treating fungal infections, and this compound could be part of new antifungal treatments after thorough testing and development .
Anti-inflammatory Properties
The anti-inflammatory properties of coumarin derivatives are well-documented. This compound, with its coumarin core, could be explored for its effectiveness in reducing inflammation, which is a common symptom in various diseases and conditions .
Anticancer Research
Coumarin derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound’s structure suggests it may have similar applications in cancer treatment, warranting further investigation into its efficacy and mechanism of action .
Analgesic Potential
The analgesic properties of coumarins are another area of interest. This compound could be studied for its pain-relieving effects, potentially leading to the development of new pain management medications .
Enzyme Inhibition
Coumarins have been identified as inhibitors of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication. This compound could be researched for its potential to inhibit enzymes that are targets for drug development, offering a new approach to treating diseases caused by enzyme dysfunction .
作用機序
While the exact mechanism of action for “N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide” is not specified in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
特性
IUPAC Name |
N-ethyl-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-15-14(18)16-6-4-11(5-7-16)20-12-8-10(2)19-13(17)9-12/h8-9,11H,3-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPEUAGKLSYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC(=O)OC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)

![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2741104.png)
![3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741105.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)
![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)